Cas no 912457-18-2 (2-Bromo-6-(methoxycarbonyl)benzoic acid)

2-Bromo-6-(methoxycarbonyl)benzoic acid is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The bromine substituent offers a reactive site for cross-coupling reactions, such as Suzuki or Heck couplings, while the methoxycarbonyl and carboxylic acid groups provide additional handles for esterification, amidation, or decarboxylation. This compound is useful in pharmaceutical and agrochemical research, where it serves as a building block for complex molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for synthetic applications requiring precise functional group manipulation.
2-Bromo-6-(methoxycarbonyl)benzoic acid structure
912457-18-2 structure
Product Name:2-Bromo-6-(methoxycarbonyl)benzoic acid
CAS No:912457-18-2
MF:C9H7BrO4
MW:259.0535
MDL:MFCD22490791
CID:3041980
PubChem ID:11958087
Update Time:2025-10-30

2-Bromo-6-(methoxycarbonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(methoxycarbonyl)benzoic acid
    • 2-bromo-6-methoxycarbonylbenzoic acid
    • SY046037
    • AK554616
    • 1,2-Benzenedicarboxylic acid, 3-bromo-, 1-methyl ester
    • DS-19648
    • DB-104376
    • 912457-18-2
    • AC1556
    • AKOS030524159
    • MFCD22490791
    • 2-Bromo-6-(methoxycarbonyl)benzoicAcid
    • MDL: MFCD22490791
    • Inchi: 1S/C9H7BrO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,1H3,(H,11,12)
    • InChI Key: RVJZCJPXZZKUNU-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C1C(=O)O[H]

Computed Properties

  • Exact Mass: 257.95277g/mol
  • Monoisotopic Mass: 257.95277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.6

Experimental Properties

  • Boiling Point: 365.5±32.0℃/760mmHg

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2-Bromo-6-(methoxycarbonyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:912457-18-2)2-Bromo-6-(methoxycarbonyl)benzoic acid
Order Number:A922787
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:33
Price ($):172.0
Email:sales@amadischem.com

Additional information on 2-Bromo-6-(methoxycarbonyl)benzoic acid

2-Bromo-6-(methoxycarbonyl)benzoic acid

2-Bromo-6-(methoxycarbonyl)benzoic acid, with the CAS number 912457-18-2, is a significant compound in the field of organic chemistry. This compound is characterized by its bromine atom at the 2-position and a methoxycarbonyl group at the 6-position on the benzoic acid backbone. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in various synthetic processes. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.

The structure of 2-Bromo-6-(methoxycarbonyl)benzoic acid is notable for its aromaticity and functional group diversity. The benzoic acid moiety serves as a versatile platform for further derivatization, while the bromine atom introduces reactivity that can be exploited in coupling reactions. The methoxycarbonyl group adds another layer of functionality, enabling participation in esterification and other carbonyl-related transformations. These features make this compound a cornerstone in modern organic synthesis.

Recent advancements in synthetic methodology have further enhanced the utility of 912457-18-2. For instance, researchers have employed this compound as a key intermediate in the construction of heterocyclic frameworks, which are critical components of many drug molecules. Its ability to undergo both nucleophilic aromatic substitution and cross-coupling reactions has been extensively explored, with notable contributions to the synthesis of complex natural product analogs.

In terms of applications, 2-Bromo-6-(methoxycarbonyl)benzoic acid has found significant use in medicinal chemistry. Its derivatives have been investigated for their potential as inhibitors of various enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, recent studies have demonstrated that certain analogs derived from this compound exhibit potent inhibitory activity against kinases, which are key targets in oncology.

The synthesis of 912457-18-2 typically involves multi-step processes that highlight the principles of modern organic chemistry. Starting from benzene derivatives, chemists employ a combination of electrophilic substitution, oxidation, and coupling reactions to assemble the desired structure. The use of transition metal catalysts has significantly streamlined these processes, improving both yield and selectivity.

From an environmental standpoint, the production and handling of 2-Bromo-6-(methoxycarbonyl)benzoic acid adhere to strict safety protocols to minimize ecological impact. Its stability under standard conditions ensures safe storage and transportation, aligning with contemporary green chemistry principles.

In conclusion, 2-Bromo-6-(methoxycarbonyl)benzoic acid (CAS No: 912457-18-2) stands as a testament to the ingenuity of organic synthesis. Its structural versatility and reactivity continue to drive innovation across multiple disciplines, from pharmaceuticals to materials science. As research progresses, this compound is poised to play an even more pivotal role in advancing our understanding and application of complex molecular architectures.

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Amadis Chemical Company Limited
(CAS:912457-18-2)2-Bromo-6-(methoxycarbonyl)benzoic acid
A922787
Purity:99%
Quantity:1g
Price ($):172.0
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